molecular formula C15H13BrO B145631 2-Bromo-4'-ethylbenzophenone CAS No. 137327-29-8

2-Bromo-4'-ethylbenzophenone

Cat. No. B145631
M. Wt: 289.17 g/mol
InChI Key: UETFDBLPQUNDGD-UHFFFAOYSA-N
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Description

2-Bromo-4'-ethylbenzophenone is a brominated aromatic ketone compound. While the provided papers do not directly discuss 2-Bromo-4'-ethylbenzophenone, they do provide insights into the behavior of brominated aromatic compounds, which can be extrapolated to understand the properties and reactions of 2-Bromo-4'-ethylbenzophenone.

Synthesis Analysis

The synthesis of brominated aromatic compounds can involve various methods, including halogenation reactions where a bromine atom is introduced into an aromatic ring. For instance, the synthesis of Schiff base monomers derived from 4-bromobenzaldehyde involves condensation reactions with aromatic aminophenols . Similarly, 2-Bromo-4'-ethylbenzophenone could be synthesized through halogenation of 4'-ethylbenzophenone.

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds can be characterized using spectroscopic techniques, as demonstrated in the study of (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol . These techniques can provide information on the electronic and spatial configuration of the molecule, which is crucial for understanding its reactivity and properties.

Chemical Reactions Analysis

Brominated aromatic compounds can undergo various chemical reactions, including oxidative degradation and radical formation. For example, the high-temperature oxidation of 2-bromophenol leads to the formation of dibenzo-p-dioxin and other brominated products . The photoinduced homolysis of 2-bromobenzophenones can result in Pschorr cyclization to yield fluorenones . These studies suggest that 2-Bromo-4'-ethylbenzophenone may also undergo similar reactions under appropriate conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds can be influenced by the presence of bromine atoms. For example, the presence of bromine can affect the thermal stability, as seen in the thermal analysis of poly(iminophenol)s derived from 4-bromobenzaldehyde . The electron-withdrawing effect of bromine can also impact the optical and electrochemical properties of these compounds . These insights can be applied to predict the properties of 2-Bromo-4'-ethylbenzophenone.

Relevant Case Studies

Case studies involving brominated aromatic compounds often focus on their environmental impact and potential applications. For instance, the formation of brominated dioxins from the pyrolysis of 2-bromophenol has been studied due to concerns about their toxicity and persistence in the environment . Additionally, bromophenols isolated from marine algae have been investigated for their antioxidant activities, suggesting potential applications in food and pharmaceutical industries .

Scientific Research Applications

Bromination Processes

A study by Mukhopadhyay, Ananthakrishnan, and Chandalia (1999) developed an alternative manufacturing process-scheme for the synthesis of bromophenol derivatives, including 2-bromo-4'-ethylbenzophenone, through oxidative bromination. This process involved the oxidative bromination of substrates protected in the para position in a two-phase system, followed by deprotection involving decarboxylation. This method achieved high yields and selectivity under specific conditions (Mukhopadhyay et al., 1999).

Antioxidant Properties in Marine Algae

Li et al. (2012) isolated nitrogen-containing bromophenols, including derivatives similar to 2-bromo-4'-ethylbenzophenone, from the marine red alga Rhodomela confervoides. These compounds exhibited potent scavenging activity against DPPH radicals and moderate activity against ABTS radicals, suggesting potential application as natural antioxidants in food or pharmaceutical fields (Li et al., 2012).

Functional Polymers Synthesis

In the context of synthesizing functional polymers, Sumida and Vogl (1981) conducted a study on the preparation of Ethyl 4-vinyl-α-cyano-β-phenylcinnamate from 4-ethylbenzoic acid, a process involving bromination steps related to 2-bromo-4'-ethylbenzophenone. This study highlighted the critical steps in the synthesis, including the Knoevenagel condensation of 4-ethylbenzophenone with ethyl cyanoacetate (Sumida & Vogl, 1981).

Mechanisms in High-Temperature Oxidation

Evans and Dellinger (2005) studied the oxidative thermal degradation of 2-bromophenol, a compound closely related to 2-bromo-4'-ethylbenzophenone. They observed the formation of various products, including dibenzo-p-dioxin, under high-temperature conditions. This research provides insight into the mechanisms of dioxin formation from brominated compounds and their potential environmental impact (Evans & Dellinger, 2005).

Safety And Hazards

2-Bromo-4’-ethylbenzophenone is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion or irritation and serious eye damage or eye irritation . It can also cause specific target organ toxicity after a single exposure, with the respiratory system being a target organ . Personal protective equipment and face protection should be worn when handling this chemical . It should not get in eyes, on skin, or on clothing, and ingestion and inhalation should be avoided .

properties

IUPAC Name

(2-bromophenyl)-(4-ethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO/c1-2-11-7-9-12(10-8-11)15(17)13-5-3-4-6-14(13)16/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UETFDBLPQUNDGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50641760
Record name (2-Bromophenyl)(4-ethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4'-ethylbenzophenone

CAS RN

137327-29-8
Record name (2-Bromophenyl)(4-ethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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